molecular formula C17H25NO B1683819 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol CAS No. 22232-64-0

2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol

Cat. No.: B1683819
CAS No.: 22232-64-0
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-IRXDYDNUSA-N
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Description

2-(4-phenyl-1-piperidinyl)-1-cyclohexanol is a member of piperidines.

Properties

CAS No.

22232-64-0

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1

InChI Key

YSSBJODGIYRAMI-IRXDYDNUSA-N

SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O

Appearance

Solid powder

Key on ui other cas no.

112709-60-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

23965-53-9 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-phenyl-1-piperidinyl)cyclohexanol
2-(4-phenylpiperidino)cyclohexanol
AH 5183
AH-5183
methylvesamicol
vesamicol
vesamicol hydrochloride
vesamicol hydrochloride, (+,-)-
vesamicol, (+,-)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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